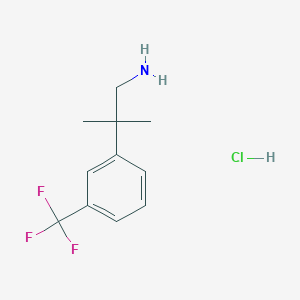

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Overview

Description

“2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 79314-52-6 . It has a molecular weight of 239.67 and its IUPAC name is 2-[3-(trifluoromethyl)phenyl]propylamine hydrochloride .

Synthesis Analysis

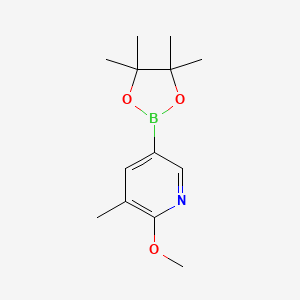

The synthesis of similar compounds has been reported in the literature . For instance, the free amine was transformed into pexidartinib 8 by reducing amination . In another study, under standard optimized conditions (0.1 MPa of H2, 25 °C, 20 h in γ-valerolactone or in Me-THF), hydrogenation of VI to III resulted in a 100% yield as compound IV remained unchanged in the reaction mixture .Chemical Reactions Analysis

The thermal behavior of a similar compound, fluoxetine hydrochloride, has been studied . In an inert atmosphere, the decomposition took place as two mass loss events with residue of 0.13% at the end of the run . TG-FTIR studies revealed that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The thermal behavior of a similar compound, fluoxetine hydrochloride, has been studied and it was found that the sample melts at 159.6 °C .Scientific Research Applications

1. Pharmacological Characterization as a κ-Opioid Receptor Antagonist

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine, identified as PF-04455242, is recognized for its high affinity as a κ-opioid receptor (KOR) antagonist. This compound has shown potential in treating depression and addiction disorders due to its selective binding to KORs and its ability to mitigate the behavioral effects of stress in animal models (Grimwood et al., 2011).

2. Relationship with Fencamfamine and Central Nervous System Stimulation

A closely related compound, N-Methyl-3-phenyl-norbornan-2-amine, shares structural similarities with fencamfamine, a known central nervous system stimulant. Although developed initially as an analeptic, it has found recent interest in the context of recreational drug use (Kavanagh et al., 2013).

3. Use in Synthesis of Novel Organic Compounds

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride and its derivatives have been used in the synthesis of various novel organic compounds. These include imidazo[1,2-a]pyrimidine compounds and their potential applications in the field of synthetic chemistry (Liu, 2013).

4. Application in X-ray Structures and Computational Studies

The compound has been used in X-ray structure determination and computational studies of several cathinones. These studies provide insights into the molecular geometry and electronic properties of related compounds (Nycz et al., 2011).

5. Role in Analyzing Solubility in Supercritical Carbon Dioxide

In the pharmaceutical industry, the compound's derivatives, like fluoxetine hydrochloride, have been analyzed for their solubility in supercritical carbon dioxide. This research is crucial for the development of supercritical fluid-based technologies in drug manufacturing (Hezave et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

Compounds with a trifluoromethyl group have been found to interact with various targets, leading to a range of pharmacological effects .

Biochemical Pathways

Compounds with a trifluoromethyl group have been found to interact with various biochemical pathways, leading to a range of pharmacological effects .

Result of Action

Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Biochemical Analysis

Biochemical Properties

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CGRP receptors, inhibiting their activity and thereby reducing pain signaling . This compound can also inhibit or activate enzymes, leading to changes in their activity and subsequent alterations in cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing pain and inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and the levels of various metabolites . For example, it can affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters, leading to changes in their levels and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects on cellular processes.

properties

IUPAC Name |

2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N.ClH/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZJWGCDZPFEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726635 | |

| Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959139-62-9 | |

| Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1398766.png)

![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)

![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)